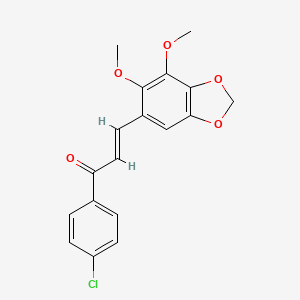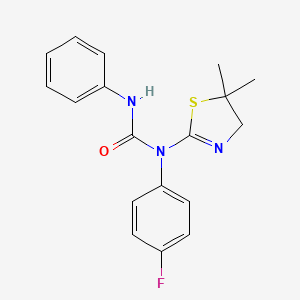
1-(4-Chlorophenyl)-3-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-1-(4-CHLOROPHENYL)-3-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)PROP-2-EN-1-ONE is a synthetic organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmacology, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(4-CHLOROPHENYL)-3-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)PROP-2-EN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 6,7-dimethoxy-2H-1,3-benzodioxole-5-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional steps such as purification by recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-1-(4-CHLOROPHENYL)-3-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)PROP-2-EN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce alcohols.
Applications De Recherche Scientifique
(2E)-1-(4-CHLOROPHENYL)-3-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)PROP-2-EN-1-ONE has various applications in scientific research, including:
Chemistry: Used as a starting material or intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a component in chemical processes.
Mécanisme D'action
The mechanism of action of (2E)-1-(4-CHLOROPHENYL)-3-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)PROP-2-EN-1-ONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E)-1-(4-BROMOPHENYL)-3-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)PROP-2-EN-1-ONE: Similar structure with a bromine atom instead of chlorine.
(2E)-1-(4-METHOXYPHENYL)-3-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)PROP-2-EN-1-ONE: Similar structure with a methoxy group instead of chlorine.
Uniqueness
The uniqueness of (2E)-1-(4-CHLOROPHENYL)-3-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)PROP-2-EN-1-ONE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom and the dimethoxy groups can affect its interactions with molecular targets and its overall properties.
Propriétés
Formule moléculaire |
C18H15ClO5 |
|---|---|
Poids moléculaire |
346.8 g/mol |
Nom IUPAC |
(E)-1-(4-chlorophenyl)-3-(6,7-dimethoxy-1,3-benzodioxol-5-yl)prop-2-en-1-one |
InChI |
InChI=1S/C18H15ClO5/c1-21-16-12(9-15-17(18(16)22-2)24-10-23-15)5-8-14(20)11-3-6-13(19)7-4-11/h3-9H,10H2,1-2H3/b8-5+ |
Clé InChI |
DOBGOQCXTYDTQH-VMPITWQZSA-N |
SMILES isomérique |
COC1=C(C2=C(C=C1/C=C/C(=O)C3=CC=C(C=C3)Cl)OCO2)OC |
SMILES canonique |
COC1=C(C2=C(C=C1C=CC(=O)C3=CC=C(C=C3)Cl)OCO2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[2-(2-phenylethoxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B15001587.png)
![3-[(4-chlorophenyl)sulfonyl]-7-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B15001590.png)
acetate](/img/structure/B15001598.png)
![N'-[(E)-(4-bromophenyl)methylidene]-5-(4,6-dibromo-7-methoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide](/img/structure/B15001605.png)
![2-Amino-6-[(4-methoxyphenyl)carbonyl]-4,4-bis[(propan-2-ylideneamino)oxy]-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile](/img/structure/B15001608.png)
![3-[(4-chlorophenyl)sulfonyl]-1-cyclopropyl-4,5-dimethyl-1H-pyrrol-2-amine](/img/structure/B15001626.png)
![2H-1,2,3,4-Tetrazole-2-acetonitrile, 5-[3-ethoxy-4-(2-propenyloxy)phenyl]-](/img/structure/B15001634.png)

![N-(2-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}phenyl)-5-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-2-iodobenzamide](/img/structure/B15001647.png)
![1-{5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}-N-(tetrahydro-2H-pyran-4-ylmethyl)methanamine](/img/structure/B15001661.png)
![5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-N'-[(E)-(4-fluorophenyl)methylidene]-4,5-dihydro-1,2-oxazole-3-carbohydrazide](/img/structure/B15001662.png)
![2-amino-7-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B15001666.png)
![methyl 4-(2,5-dimethylphenyl)-6-{[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B15001669.png)
![2-amino-7-[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B15001676.png)
